molecular formula C5H3NO4 B1601284 5-Nitrofuran-3-carbaldehyde CAS No. 72918-24-2

5-Nitrofuran-3-carbaldehyde

Cat. No. B1601284
CAS RN: 72918-24-2
M. Wt: 141.08 g/mol
InChI Key: PCQKABFOXHZRBL-UHFFFAOYSA-N
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Description

5-Nitrofuran-3-carbaldehyde is a carbonyl-containing nitrofuran . Nitrofurans are of theoretical and practical interest and have been used in the synthesis of biologically active substances . The main approaches to the preparation of these compounds involve the introduction of a nitro group into the carbonyl-containing furan ring .


Synthesis Analysis

The synthesis of carbonyl-containing nitrofurans, including 5-Nitrofuran-3-carbaldehyde, involves methods of nitration, oxidation, and esterification of the corresponding furan derivatives . For instance, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 5-Nitrofuran-3-carbaldehyde has been analyzed using computational chemistry techniques . The minimum conformation energies, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and gaps energies of nitrofurans and their derivative products were calculated .


Chemical Reactions Analysis

The chemical reactions involving 5-Nitrofuran-3-carbaldehyde include nitration reactions using various nitrating agents . For example, 5-nitrofuran-2-carbaldehyde was obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitrofuran-3-carbaldehyde have been analyzed using computational chemistry techniques . The structure of each molecule and its charge distribution were analyzed to understand their reactivity .

Scientific Research Applications

Thermodynamic Properties

5-Nitrofuran-3-carbaldehyde and its isomers have been studied for their thermodynamic properties. Research has focused on the temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These studies contribute to the optimization of synthesis, purification, and application processes of these compounds (Dibrivnyi et al., 2015).

Antibacterial Activity

Research has also been conducted on the design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, which are analogues of Nitrofurantoin®, a drug used for treating urinary infectious diseases. These analogues, derived from 5-nitrofuran-2-carbaldehyde, have been evaluated for their antibacterial properties (Hassan et al., 2020).

Synthesis of pH-sensitive Spin Probes

In the field of chemistry, 5-Nitrofuran-3-carbaldehyde has been involved in the synthesis of new pH-sensitive spin probes. This research explored the conversion of oximes to cyano derivatives, which further react with primary or secondary amines (Kirilyuk et al., 2003).

Cancer Research

5-Nitrofurans, related to 5-Nitrofuran-3-carbaldehyde, have been studied in the context of cancer research. One study demonstrated that 5-nitrofurans can be bio-activated by aldehyde dehydrogenase (ALDH) enzymes, which are highly expressed in cancer-initiating cells. This research suggests potential applications of 5-nitrofurans in selectively targeting cancer cells (Sarvi et al., 2018).

Suzuki Coupling Reaction

There's also research on the synthesis of 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde via the Suzuki coupling reaction. This study focused on the influences of bases, solvents, catalysts, and addition sequence on the coupling reaction, thus contributing to the field of organic synthesis (Pei, 2012).

Antimicrobial Activity of Hydrazones

The synthesis and antimicrobial activity of hydrazones of ω-nitro-tetrazole-5-carbaldehydes, structurally related to 5-Nitrofuran-3-carbaldehyde, have been explored. These compounds have been tested for their efficacy against various bacterial strains (Тырков et al., 2013).

Chemosensors for Metal Cations

Research on crown-containing arylimines of 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes has shown that they act as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ ions. These compounds display significant changes in both absorption and emission spectra upon complexation with metal ions, offering potential applications in analytical chemistry (Dubonosov et al., 2008).

Drug Mechanism of Action

Finally, 5-Nitrofurans, closely related to 5-Nitrofuran-3-carbaldehyde, have been discussed in the context of their mechanism of action in cancer therapy. The specific targeting of ALDH-expressing cancer cells by 5-nitrofurans suggests their potential use in cancer treatments (Peterson, 2018).

Future Directions

Recent studies have focused on synthesizing new derivatives of 5-Nitrofuran-3-carbaldehyde and evaluating their antimicrobial and anticancer activities . These studies suggest that 5-Nitrofuran-3-carbaldehyde and its derivatives could be promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

properties

IUPAC Name

5-nitrofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKABFOXHZRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516955
Record name 5-Nitrofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrofuran-3-carbaldehyde

CAS RN

72918-24-2
Record name 5-Nitro-3-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72918-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Manavi, MH Fathian Nasab, F Dashti… - Research on Chemical …, 2022 - Springer
Nearly half of the world's population have been infected with Helicobacter pylori (H. pylori) which is known as the main cause of chronic gastritis, duodenal ulcer illness as well as …
Number of citations: 1 link.springer.com
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The uncondensed and unreduced furan nucleus occurs in a few constituents of essential oils. They are commonly plant products; a few are of fungal origin. Furfural …
Number of citations: 2 www.sciencedirect.com

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